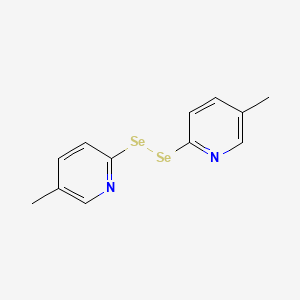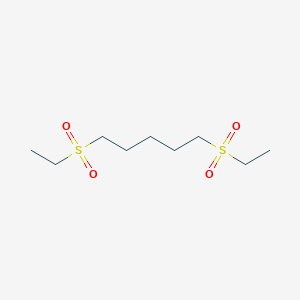
2-Phenylnon-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylnon-2-ene-1,4-diol is an organic compound characterized by the presence of a phenyl group attached to a non-2-ene backbone with hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnon-2-ene-1,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of 2-Phenylnon-2-ene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylnon-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield saturated diols or other reduced forms, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄), periodic acid (HIO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C).
Substitution: Alkyl halides, acid chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated diols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
2-Phenylnon-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylnon-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used as antifreeze and in the production of polyesters.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics as a solvent and humectant.
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness
2-Phenylnon-2-ene-1,4-diol is unique due to its extended carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to simpler diols. These features make it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
214626-48-9 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-phenylnon-2-ene-1,4-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3 |
Clave InChI |
JHFNANCDMZRLOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C(CO)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
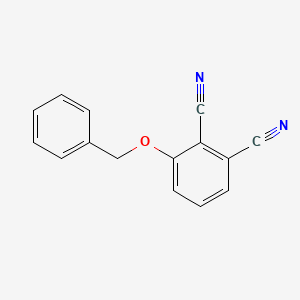
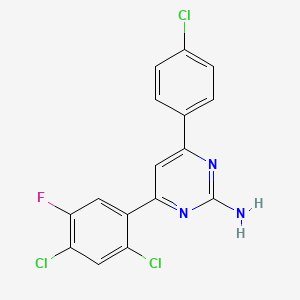
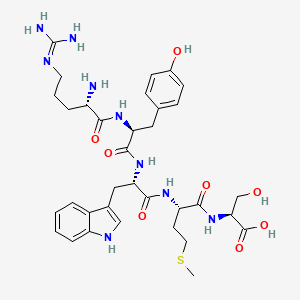
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
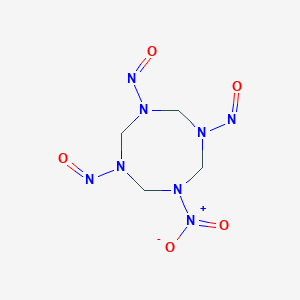
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
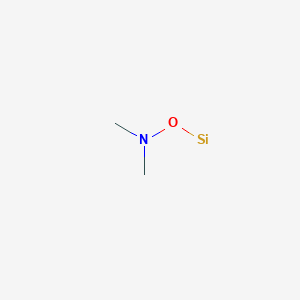
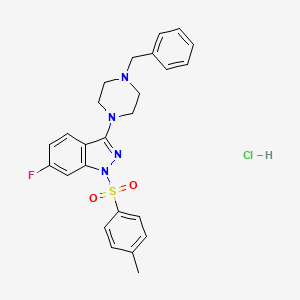
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)
